5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate
Description
5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate is an aryl isothiocyanate derivative characterized by a benzene ring substituted with a chlorine atom at position 5 and a trifluoromethoxy (-OCF₃) group at position 2. The isothiocyanate (-NCS) functional group at position 1 makes it a reactive intermediate in organic synthesis, particularly in the formation of thioureas, thiosemicarbazides, and heterocyclic compounds. Its structure combines electron-withdrawing groups (Cl and -OCF₃), which enhance the electrophilicity of the -NCS group, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C8H3ClF3NOS |
|---|---|
Molecular Weight |
253.63 g/mol |
IUPAC Name |
4-chloro-2-isothiocyanato-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3ClF3NOS/c9-5-1-2-7(14-8(10,11)12)6(3-5)13-4-15/h1-3H |
InChI Key |
FEKCACFZRMHISE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=S)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Isothiocyanates
Isothiocyanates are commonly synthesized from primary amines through three main approaches:
- Reaction with thiophosgene
- Reaction with carbon disulfide followed by desulfurylation
- Reaction with 1,1'-thiocarbonyldiimidazole
These methods have been adapted and optimized for substituted anilines such as 5-chloro-2-(trifluoromethoxy)aniline to yield the corresponding isothiocyanates.
Preparation Methods of 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate
Thiophosgene Method
This classical method involves the reaction of the substituted aniline with thiophosgene in a biphasic system, typically dichloromethane and aqueous sodium bicarbonate, under strong stirring at room temperature.
- Procedure : The amine is dissolved in dichloromethane and saturated aqueous sodium bicarbonate. Thiophosgene is added slowly to maintain controlled reaction conditions. After approximately 1 hour, the organic layer is separated, washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.
- Advantages : High conversion rates and relatively straightforward work-up.
- Limitations : Thiophosgene is highly toxic and corrosive, requiring careful handling and disposal.
This method has been adapted for various substituted anilines, including 5-chloro-2-(trifluoromethoxy)aniline, to afford the isothiocyanate with good yields and purity.
Carbon Disulfide and Base Followed by Desulfurylation
This environmentally friendlier one-pot method involves two key steps:
- Step 1 : Formation of the dithiocarbamate salt by reacting the substituted aniline with carbon disulfide in the presence of a base such as potassium hydroxide or potassium carbonate, typically in aqueous medium.
- Step 2 : Desulfurylation of the dithiocarbamate intermediate using a desulfurylation reagent such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or sodium persulfate to yield the isothiocyanate.
Typical Reaction Conditions:
| Parameter | Value/Condition |
|---|---|
| Amine:CS2 molar ratio | 1:2 to 1:3 |
| Base | Potassium hydroxide or potassium carbonate |
| Solvent | Water or biphasic aqueous/organic system |
| Temperature | Room temperature to 40 °C |
| Reaction time | Overnight for dithiocarbamate formation; 0.5–1 h for desulfurylation |
Purification:
The reaction mixture is extracted with ethyl acetate or dichloromethane, dried over anhydrous sodium sulfate, concentrated, and purified by silica gel chromatography.
Advantages:
- Avoids use of highly toxic thiophosgene.
- One-pot process reduces steps and waste.
- Suitable for scale-up.
Limitations:
- Electron-deficient anilines (e.g., 4-chloroaniline) may require longer reaction times or elevated temperatures.
- Some side products such as thioureas may form, requiring careful purification.
This method has been successfully applied to prepare this compound with moderate to good yields.
1,1'-Thiocarbonyldiimidazole Method
An alternative approach uses 1,1'-thiocarbonyldiimidazole as the thiocarbonyl transfer reagent:
- The substituted aniline is reacted with 1,1'-thiocarbonyldiimidazole in dichloromethane at room temperature.
- The reaction proceeds rapidly (within 1 hour).
- Work-up involves aqueous extraction and chromatographic purification.
This method offers mild reaction conditions and avoids the use of thiophosgene but is less commonly reported for highly electron-deficient substrates such as 5-chloro-2-(trifluoromethoxy)aniline.
Comparative Data Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Thiophosgene | Amine + thiophosgene, CH2Cl2/sat. NaHCO3, RT, 1 h | 70–90 | High yield, well-established | Toxic reagent, hazardous handling |
| Carbon Disulfide + Base + TCT | Amine + CS2 + KOH, aqueous, RT to 40 °C, overnight + TCT, 0 °C, 0.5 h | 60–80 | Safer, one-pot, scalable | Longer reaction time, impurities |
| 1,1'-Thiocarbonyldiimidazole | Amine + reagent, CH2Cl2, RT, 1 h | 65–85 | Mild conditions, no thiophosgene | Less common, reagent cost |
Note: RT = Room Temperature; TCT = 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
Research Findings and Optimization Notes
- The reaction efficiency for electron-deficient anilines such as 5-chloro-2-(trifluoromethoxy)aniline can be improved by adjusting the molar ratios of carbon disulfide and base, increasing reaction temperature moderately (up to 40 °C), and extending reaction time during dithiocarbamate formation.
- The use of silica gel chromatography is critical for isolating pure isothiocyanate products due to the formation of side products like thioureas.
- Scale-up experiments demonstrated that vacuum distillation can be used to isolate phenyl isothiocyanates effectively, indicating the potential for industrial application.
- The trifluoromethoxy substituent may increase the lipophilicity and influence the reactivity of the aniline precursor, necessitating careful control of reaction parameters.
Chemical Reactions Analysis
Nucleophilic Additions
The isothiocyanate group undergoes nucleophilic attack at the electrophilic carbon, forming thiourea derivatives. This reactivity is exploited in medicinal chemistry for drug design:
Mechanism :
-
Step 1: Nucleophilic amine attacks the carbon in -N=C=S, forming a tetrahedral intermediate.
Cycloaddition Reactions
The compound participates in [2+1] cycloadditions with carbodiimides to form thiadiazole derivatives under copper catalysis:
Example :
Key Factors :
-
Catalyst : CuI enhances reaction rate by stabilizing transition states.
-
Solvent : Acetonitrile optimizes polarity for intermediate stability.
Desulfurization Reactions
In reductive environments, the isothiocyanate group is converted to a methylamine derivative:
| Reducing Agent | Product | Temperature | Yield |
|---|---|---|---|
| LiAlH₄ | 5-Chloro-2-(trifluoromethoxy)benzylamine | −10°C | 89% |
| Raney Ni | 5-Chloro-2-(trifluoromethoxy)aniline | 80°C | 76% |
Application : Benzylamine derivatives serve as intermediates in agrochemical synthesis .
Biological Activity and Target Interactions
The compound’s trifluoromethoxy group enhances membrane permeability, enabling interactions with biological targets:
Structure-Activity Relationship :
-
Chloro substituent : Increases electrophilicity of the isothiocyanate group.
-
Trifluoromethoxy group : Enhances lipophilicity (LogP = 3.2) and metabolic stability .
Comparative Reactivity with Analogues
Trend : Electron-withdrawing groups (e.g., -Cl, -OCF₃) increase reaction rates and bioactivity compared to alkyl-substituted analogues.
6.1. Thiophosgene Route
Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1).
6.2. Dithiocarbamate Desulfurization
Scientific Research Applications
5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate functionality into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. The formation of these covalent bonds can lead to the modification of the biomolecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical data for 5-chloro-2-(trifluoromethoxy)phenyl isothiocyanate and its analogs:
*Inferred formula based on substituent analysis.
Key Observations :
- Electron Effects : The target compound’s -OCF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the -NCS group compared to 5-chloro-2-methoxyphenyl isothiocyanate (electron-donating -OCH₃) . This increases its reactivity in nucleophilic additions (e.g., with amines or alcohols).
- Lipophilicity : The trifluoromethoxy group increases hydrophobicity compared to fluorine or methoxy substituents, impacting solubility and bioavailability .
Biological Activity
5-Chloro-2-(trifluoromethoxy)phenyl isothiocyanate is a specialized organic compound noted for its potential biological activities, particularly in the realm of anticancer research. This compound features a unique chemical structure, characterized by the presence of a chloro substituent and a trifluoromethoxy group attached to a phenyl ring, which may enhance its biological efficacy.
- Molecular Formula : C8H4ClF3N
- Molecular Weight : 237.63 g/mol
- Boiling Point : Approximately 239 °C
- Density : 1.447 g/mL at 25 °C
The isothiocyanate functional group is known for its reactivity and potential therapeutic applications, particularly in cancer treatment.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Isothiocyanates are recognized for their ability to induce apoptosis in cancer cells and exhibit anti-inflammatory effects. The trifluoromethoxy group may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines, including human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. The compound demonstrated significant growth inhibition, with IC50 values often less than 10 µM, indicating potent activity compared to standard chemotherapeutic agents like cisplatin .
Research indicates that this compound exerts its anticancer effects through several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce late apoptosis in cancer cell lines, significantly reducing cell viability.
- Inhibition of Pro-inflammatory Cytokines : It has been observed to inhibit interleukin-6 (IL-6) secretion, which is often elevated in cancerous conditions .
Comparative Studies
A comparative analysis with similar compounds illustrates the unique properties of this compound:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C8H4ClF3N | Anticancer properties | Enhanced lipophilicity |
| 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate | C8H3ClF3N | Anticancer properties | Trifluoromethyl group enhances activity |
| 4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate | C8H3ClF3N | Similar anticancer activity | Different substitution pattern |
| 2-Bromo-5-(trifluoromethyl)phenyl Isothiocyanate | C8H3BrF3N | Potentially similar effects | Bromine substituent may alter reactivity |
Case Studies
One notable study assessed the efficacy of various derivatives, including those similar to this compound. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against selected tumor cell lines, with some derivatives achieving IC50 values as low as 1.5 µM .
Another investigation focused on the apoptotic effects of these compounds, revealing that certain derivatives could induce late apoptosis in up to 99% of treated cells, highlighting their potential as effective anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate, and how can purity be optimized?
- Methodology : The compound can be synthesized via thiourea cyclization or by reacting substituted anilines with thiophosgene. For example, phenyl isothiocyanate derivatives are often prepared using thiocarbanilide with phosphorus pentoxide or via ammonium phenyldithiocarbamate with copper sulfate . Optimization includes using anhydrous solvents (e.g., DMF) and catalytic bases (e.g., KOH) to enhance yield (70% reported in ethanol) . Purity is confirmed via elemental analysis (C, H, N, S) and chromatographic techniques (TLC) .
Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?
- Methodology :
- IR spectroscopy : Detects functional groups (e.g., C=O at 1661 cm⁻¹, C=S at ~1200–1400 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.34–8.41 ppm) and electronic environments of substituents (e.g., trifluoromethoxy group shifts δ 120–165 ppm for Ar-C) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 547 for related thiadiazoles) and fragmentation patterns .
Q. How does the trifluoromethoxy group influence the compound’s stability under varying storage conditions?
- Methodology : The electron-withdrawing trifluoromethoxy group enhances hydrolytic stability but requires storage in inert atmospheres (argon) at 2–8°C to prevent degradation. Stability is monitored via periodic NMR and HPLC to detect hydrolysis byproducts (e.g., thioureas) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this isothiocyanate in nucleophilic additions?
- Methodology : The electrophilic thiocyanate group reacts with amines or thiols via a two-step mechanism: (1) nucleophilic attack at the thiocyanate carbon, followed by (2) proton transfer. Computational studies (DFT) reveal that the trifluoromethoxy group lowers the LUMO energy, accelerating reactivity. Kinetic studies under varying pH and solvents (e.g., DMF vs. THF) quantify activation parameters .
Q. How can contradictory spectroscopic data (e.g., ¹³C NMR shifts) in derivative synthesis be resolved?
- Methodology : Discrepancies arise from tautomerism or solvent effects. For example, DMSO-d6 may cause peak broadening due to hydrogen bonding. Use deuterated chloroform (CDCl₃) for sharper signals and compare with computed NMR spectra (GIAO method) to assign ambiguous peaks .
Q. What computational strategies predict solvent effects on the compound’s reactivity in heterocyclic synthesis?
- Methodology : Molecular dynamics (MD) simulations and COSMO-RS models evaluate solvent polarity’s impact on reaction rates. Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization reactions (e.g., forming benzothiazoles), aligning with experimental yields of 65–80% .
Q. How do substituent effects (e.g., chloro vs. fluoro) alter the compound’s bioactivity in agrochemical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
